physicochemical properties of 5-Methyl-3-nitrobenzene-1,2-diol
physicochemical properties of 5-Methyl-3-nitrobenzene-1,2-diol
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-nitrobenzene-1,2-diol
Introduction
5-Methyl-3-nitrobenzene-1,2-diol, also known as 3-methyl-5-nitrocatechol, is a substituted nitroaromatic compound.[1] As a functionalized catechol, it holds potential as a building block in synthetic chemistry and may be of interest to researchers in drug discovery and materials science. Understanding the fundamental physicochemical properties of such a molecule is a critical first step in any research and development pipeline. These properties govern its behavior in chemical reactions, its suitability for various analytical methods, its formulation potential, and its biological interactions.
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5-Methyl-3-nitrobenzene-1,2-diol. It is designed for scientists and technical professionals, offering not just data, but also insights into the experimental rationale and the implications of these properties for practical applications.
Molecular Identity and Core Properties
The foundational characteristics of a compound are its structure and fundamental physical constants. These data points are essential for sample identification, purity assessment, and predicting its behavior in different environments.
The structure of 5-Methyl-3-nitrobenzene-1,2-diol features a catechol (1,2-dihydroxybenzene) core, further substituted with a methyl group and an electron-withdrawing nitro group. This combination of functional groups dictates its chemical personality.
| Property | Value | Source |
| IUPAC Name | 5-Methyl-3-nitrobenzene-1,2-diol | - |
| Synonym | 3-Methyl-5-nitrocatechol | [1] |
| CAS Number | 5378-76-7 | [1][2] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Melting Point | 138 °C | [1] |
| Boiling Point | 364.9 ± 42.0 °C (Predicted) | [1] |
| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.24 ± 0.44 (Predicted) | [1] |
Expert Insight: The experimental melting point of 138 °C is a crucial parameter for identity confirmation and purity analysis.[1] A sharp melting point within a narrow range typically indicates a high degree of purity. The predicted pKa of 7.24 is particularly significant for drug development professionals.[1] This value, driven by the acidic phenolic hydroxyl groups, suggests that at physiological pH (~7.4), the molecule will exist in equilibrium between its neutral and ionized (phenolate) forms. This has profound implications for its aqueous solubility, membrane permeability, and potential interactions with biological targets.
Solubility Profile
While specific experimental solubility data is not widely published, a reliable profile can be deduced from the molecule's structure and comparison with analogous compounds.
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In Water: The presence of two hydroxyl groups allows for hydrogen bonding with water, conferring some degree of aqueous solubility. However, the aromatic ring and methyl group introduce lipophilic character. Similar compounds like 2-nitrobenzene-1,3-diol are described as only slightly soluble in water.[3] Therefore, 5-Methyl-3-nitrobenzene-1,2-diol is expected to have limited solubility in neutral aqueous solutions.
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In Organic Solvents: The overall structure suggests good solubility in polar organic solvents. Compounds like nitrobenzene are miscible with ethanol, diethyl ether, and benzene.[4] Catechols are also typically soluble in alcohols, acetone, and other polar organic solvents. It is therefore highly probable that 5-Methyl-3-nitrobenzene-1,2-diol is readily soluble in methanol, ethanol, DMSO, and DMF, making these suitable solvents for chemical reactions and for preparing stock solutions for biological assays.
Causality in Solvent Selection: The choice of solvent is critical. For organic synthesis, a solvent that fully dissolves the reactants is preferred. For purification by recrystallization, a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. For analytical purposes, the solvent must dissolve the analyte and be compatible with the chosen technique (e.g., HPLC-grade acetonitrile or methanol).
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and confirmation. Based on the known effects of its functional groups, we can predict the key features in its NMR, IR, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple.
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Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.5 ppm). The precise chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, shifting adjacent protons downfield, while the hydroxyl and methyl groups are electron-donating.
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Methyl Protons: A singlet corresponding to the three methyl protons will appear upfield, likely in the 2.0-2.5 ppm range.
-
Hydroxyl Protons: Two signals for the hydroxyl protons would be observed. These are often broad and their chemical shift is highly dependent on concentration, solvent, and temperature. They can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.
-
-
¹³C NMR: The molecule's lack of symmetry means that all seven carbon atoms are chemically distinct and should produce seven unique signals.
-
Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group and the electronegative oxygen atoms will be shifted significantly downfield.
-
Methyl Carbon: A single signal for the methyl carbon will appear far upfield (~15-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
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O-H Stretch: A prominent, broad absorption band in the range of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups.
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C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
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N-O Stretch: Two strong absorption bands are definitive for the nitro group: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.
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C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Analytical Methodologies
The quantification and purity assessment of 5-Methyl-3-nitrobenzene-1,2-diol can be reliably achieved using standard chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a particularly robust and common method for analyzing nitroaromatic compounds.[5][6]
Caption: A typical workflow for the quantitative analysis of an organic compound.
Protocol: Purity Determination by Reverse-Phase HPLC-UV
This protocol describes a self-validating system for determining the purity of a sample of 5-Methyl-3-nitrobenzene-1,2-diol.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography. The C18 stationary phase is nonpolar, and analytes are eluted by increasing the concentration of the organic component (acetonitrile). Formic acid is added to improve peak shape by ensuring the phenolic hydroxyls are protonated.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard at approximately 1 mg/mL in methanol.
-
Prepare the sample to be analyzed at the same concentration in methanol.
-
Perform serial dilutions to create calibration standards (e.g., 100, 50, 10, 1 µg/mL).
-
Rationale: Methanol is chosen as a diluent as the compound is expected to be highly soluble and it is miscible with the mobile phase. A calibration curve is essential for quantification.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Diode Array Detector (DAD) monitoring at a relevant wavelength (e.g., 280 nm, with full spectrum acquisition from 200-400 nm to confirm peak identity).
-
Gradient Elution: A typical gradient might be: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-20 min (10% B).
-
Rationale: A gradient elution is used to ensure that any potential impurities, which may have very different polarities, are eluted from the column in a reasonable time, providing a comprehensive purity profile.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
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Synthesis and Chemical Reactivity
While specific synthetic procedures are not detailed in readily available literature, a plausible and chemically sound pathway can be proposed based on fundamental organic chemistry principles.
Plausible Synthetic Pathway: Electrophilic Nitration
The most direct route to 5-Methyl-3-nitrobenzene-1,2-diol is the electrophilic aromatic substitution (nitration) of 4-methylcatechol.
Caption: Proposed synthesis via nitration of 4-methylcatechol.
Expert Insight: The hydroxyl groups of the catechol are strongly activating and ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. The position between the two hydroxyl groups is sterically hindered. Therefore, nitration is expected to occur at the positions ortho or para to the hydroxyls and methyl group. The formation of the 3-nitro isomer is a logical outcome. Reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and oxidative side reactions, to which catechols are susceptible.
Key Chemical Reactivity
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in the synthesis of many pharmaceutical compounds, converting an electron-withdrawing group into an electron-donating one and providing a handle for further functionalization.[7][8]
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Reactions of the Phenolic Hydroxyls: The hydroxyl groups can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This can be used to protect the hydroxyls during subsequent reactions or to modulate the compound's biological activity and pharmacokinetic properties.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Methyl-3-nitrobenzene-1,2-diol. Therefore, it must be handled with the precautions appropriate for a novel research chemical, and guidance can be taken from related nitroaromatic compounds. Nitrobenzene, for example, is toxic and requires careful handling to avoid exposure.[9][10][11]
| Precaution | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. | To prevent skin and eye contact.[9][12] |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of any potential dusts or vapors.[11] |
| Handling | Avoid creating dust. Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[9][13] | Standard good laboratory practice to prevent exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).[9][11] | To maintain chemical stability and prevent hazardous reactions. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |
Conclusion
5-Methyl-3-nitrobenzene-1,2-diol is a functionalized nitrocatechol with a distinct set of physicochemical properties defined by its constituent groups. Its predicted pKa near physiological pH, limited water solubility, and characteristic spectroscopic features provide a solid foundation for its use in research. The presence of reactive handles—the nitro group and phenolic hydroxyls—makes it a versatile intermediate for further chemical modification. While it should be handled with care due to the lack of specific toxicity data, established analytical methods like HPLC-UV can be readily applied for its quality control. This guide provides the necessary technical framework for scientists to confidently incorporate this compound into their research endeavors.
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